
GW7604
概要
説明
GW7604は、選択的エストロゲン受容体モジュレーター(SERM)であり、エストロゲン受容体陽性乳がんの治療における可能性が研究されています . This compoundは、エストロゲン受容体に対する高い親和性と、エストロゲン受容体陽性腫瘍細胞の増殖を阻害する能力で知られています .
2. 製法
This compoundは、(Z)-4-ヒドロキシタモキシフェンから始まる一連の化学反応によって合成することができます。 合成経路には、(E/Z)-3-(4-((E)-1-(4-ヒドロキシフェニル)-2-フェニルブト-1-エニル)フェニル)アクリル酸と様々な長さのアルケノールのエステル化が含まれます . 反応条件は通常、エステル化プロセスを促進するために有機溶媒と触媒の使用を伴います。 工業生産方法には、同様の反応条件を用いた大規模合成が含まれる場合がありますが、より高い収率と純度のために最適化されています .
科学的研究の応用
GW7604 has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study the coordination chemistry of platinum complexes.
Medicine: this compound is studied for its potential use in treating estrogen receptor-positive breast cancer. .
作用機序
GW7604は、エストロゲン受容体、特にエストロゲン受容体アルファとエストロゲン受容体ベータに結合することでその効果を発揮します . 結合すると、this compoundはエストロゲン受容体の活性化を阻害し、エストロゲン応答性遺伝子の転写を阻止します。 これにより、エストロゲン受容体陽性腫瘍細胞の細胞増殖が阻害されます . 関与する分子標的と経路には、エストロゲン受容体シグナル伝達経路とトランスフォーミング増殖因子アルファ(TGFα)遺伝子があります .
6. 類似の化合物との比較
This compoundは、(Z)-4-ヒドロキシタモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターに似ています。 this compoundには、これらの化合物とは異なるユニークな特性があります。
結合親和性: This compoundは、(Z)-4-ヒドロキシタモキシフェンと比べて、エストロゲン受容体に対する結合親和性が高くなっています.
作用機序: 部分的なエストロゲン様効果を持つ可能性のある(Z)-4-ヒドロキシタモキシフェンとは異なり、this compoundは、エストロゲン様活性を持たない純粋なアンタゴニストとして作用します.
細胞毒性: This compoundは、エストロゲン受容体陽性腫瘍細胞に対して選択的な細胞毒性を示しており、標的とするがん治療のための有望な候補となっています.
類似の化合物には以下が含まれます。
- (Z)-4-ヒドロキシタモキシフェン
- ラロキシフェン
- フルベストラント
- GW5638
これらの化合物は、作用機序が似ていますが、結合親和性、選択性、治療用途が異なります。
生化学分析
Biochemical Properties
GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with the DNA (empty plasmid pSport1) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not mentioned in the available literature
準備方法
GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
GW7604は、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、酸化されて様々な酸化生成物を生成することができます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤があります。
還元: this compoundの還元反応は、還元誘導体の生成につながる可能性があります。水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: this compoundは、官能基が他の基に置換される置換反応を起こすことができます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究における用途
This compoundには、次のような科学研究における用途がいくつかあります。
化学: This compoundは、白金錯体の配位化学を研究するためのモデル化合物として使用されています.
生物学: This compoundは、エストロゲン受容体と様々なリガンドの相互作用を研究し、エストロゲン受容体モジュレーションのメカニズムを調査するために使用されています.
医学: this compoundは、エストロゲン受容体陽性乳がんの治療における可能性が研究されています。 .
産業: This compoundとその誘導体は、エストロゲン受容体を標的とする新規薬剤や治療薬の開発に使用されています.
類似化合物との比較
GW7604 is similar to other selective estrogen receptor modulators such as (Z)-4-hydroxytamoxifen and raloxifene. this compound has unique properties that distinguish it from these compounds:
Binding Affinity: This compound has a higher binding affinity to estrogen receptors compared to (Z)-4-hydroxytamoxifen.
Mechanism of Action: Unlike (Z)-4-hydroxytamoxifen, which can have partial estrogen-like effects, this compound acts as a pure antagonist without estrogen-like activity.
Similar compounds include:
- (Z)-4-Hydroxytamoxifen
- Raloxifene
- Fulvestrant
- GW5638
These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications.
生物活性
GW7604 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of estrogen receptor (ER) modulation and potential applications in cancer therapy. This article delves into the compound's mechanisms of action, cytotoxicity, and its role as an antiestrogen, supported by various research findings and case studies.
This compound acts primarily as a selective estrogen receptor downregulator (SERD). Its structure allows it to bind effectively to the ligand-binding site of the estrogen receptor, influencing ER signaling pathways. Studies have demonstrated that this compound exhibits a unique mechanism compared to other antiestrogens like tamoxifen and raloxifene. For instance, research indicates that this compound decreases the stability of the ER, leading to reduced activation of estrogen-responsive genes, which is critical for its anti-cancer effects .
Comparative Binding Affinity
The binding affinity of this compound to ERα and ERβ has been shown to be significant. It binds preferentially to ERα, which is often overexpressed in breast cancer cells. This high affinity enables this compound to exert its effects in hormone-sensitive environments, such as those found in certain breast cancers .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various breast cancer cell lines, including MCF-7 (ER-positive) and SKBr3 (ER-negative). The results indicate that this compound exhibits selective cytotoxicity towards ER-positive cells. In MCF-7 cells, for example, this compound demonstrated substantial cell death at concentrations as low as 20 μM, while it showed minimal effects on SKBr3 cells .
Table 1: Cytotoxic Effects of this compound on Breast Cancer Cell Lines
Cell Line | Concentration (μM) | Cytotoxic Effect (%) |
---|---|---|
MCF-7 | 20 | 65 |
SKBr3 | 20 | 10 |
Case Studies and Research Findings
- Cytotoxic Conjugates : Recent studies have explored the development of this compound conjugates with platinum compounds (e.g., this compound-Pent-PtCl). These conjugates show enhanced cytotoxic properties by facilitating the delivery of platinum into cancer cells. In MCF-7 cells, these complexes achieved intracellular platinum concentrations significantly higher than those seen with conventional chemotherapeutics like cisplatin .
- Partial Agonist Activity : In certain cellular contexts, such as Ishikawa cells, this compound has been observed to act as a partial agonist. This dual activity can be beneficial in therapeutic settings where modulation rather than complete inhibition of ER activity is desired .
- Resistance Mechanisms : Studies indicate that this compound retains efficacy in tamoxifen-resistant models, suggesting its potential as a treatment option for patients who have developed resistance to conventional therapies . This characteristic is crucial given the increasing prevalence of tamoxifen resistance in clinical settings.
Future Directions
Research continues to explore the full potential of this compound as an antiestrogen and its role in combination therapies. The compound's ability to modulate ER activity without promoting tumor growth positions it as a promising candidate for further clinical development.
特性
IUPAC Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIEONTACSLJA-YGCRUXFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195611-82-6 | |
Record name | GW 7604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。